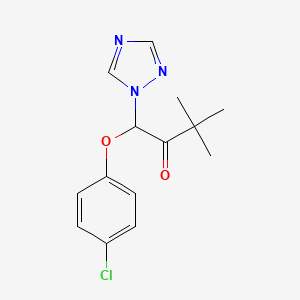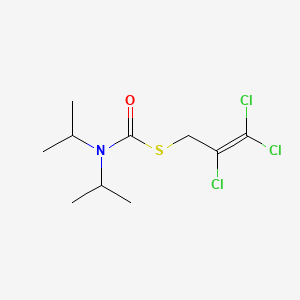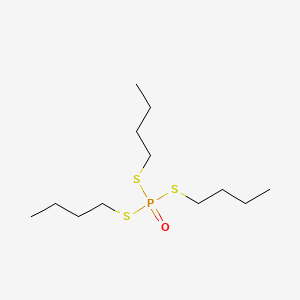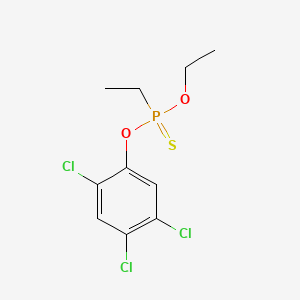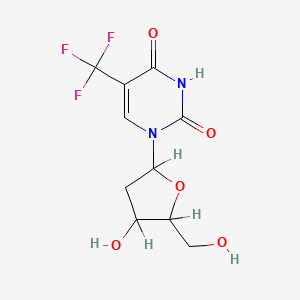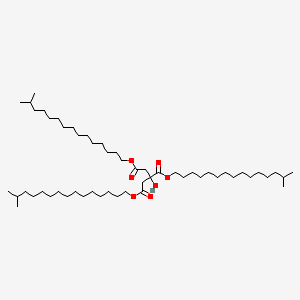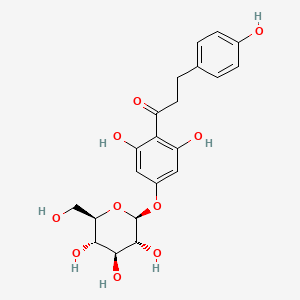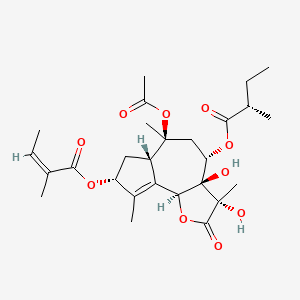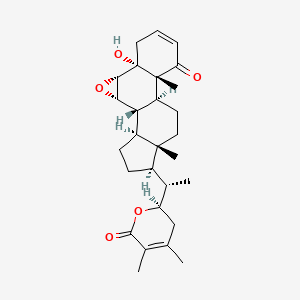
Withanolide B
Übersicht
Beschreibung
Withanolide B is a naturally occurring steroidal lactone, part of a group of compounds known as withanolides. These compounds are primarily found in plants of the Solanaceae family, particularly in the genus Withania. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties .
Wirkmechanismus
Target of Action
Withanolide B, a type of withanolide, primarily targets various molecular structures in the body. Most of the biological activities of Withania somnifera, the plant from which withanolides are derived, have been attributed to two key withanolides, namely, withaferin-A and withanolide-D . This compound, like other withanolides, has been found to inhibit the activation of nuclear factor kappa-B and promote apoptosis of cancer cells . It also enhances dopaminergic D2 receptor activity, which provides relief in Parkinson’s disease .
Mode of Action
This compound interacts with its targets in a way that leads to various changes in the body. For instance, it inhibits the activation of nuclear factor kappa-B, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This inhibition promotes the apoptosis of cancer cells . Additionally, this compound enhances the activity of dopaminergic D2 receptors, providing relief in Parkinson’s disease .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to increase the radiosensitivity of human cancer cells by inhibiting deoxyribonucleic acid (DNA) damage to non-homologous end-joining repair (NHEJ) pathways . Moreover, it has been found to reduce the expression of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for memory loss in epileptic rats .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In silico, ADMET revealed oral bioavailability of withanosides and withanolides following Lipinski’s rules of five with significant absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier . Upon oral administration of Withania somnifera root extract (WSE), this compound was detected in plasma; however, the concentration of this constituent was found below the lower limit of quantification .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to inhibit the activation of nuclear factor kappa-B, thereby promoting the apoptosis of cancer cells . It also enhances the activity of dopaminergic D2 receptors, providing relief in Parkinson’s disease . Moreover, it increases the radiosensitivity of human cancer cells and reduces the expression of the NMDA receptor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the accumulation of withanolides is influenced by factors such as growth rate, tissue type, geographical and environmental conditions, and chemotype
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of withanolides, including Withanolide B, often involves complex multi-step processes. One common approach is the use of in vitro culture techniques, such as cell suspension culture and hairy root culture, to enhance withanolide production . Synthetic biology has also enabled the production of engineered withanolides using heterologous systems like yeast and bacteria .
Industrial Production Methods
Techniques such as cell suspension culture and hairy root culture are employed to enhance the yield of withanolides . Additionally, advances in synthetic biology have facilitated the production of withanolides in microbial systems .
Analyse Chemischer Reaktionen
Types of Reactions
Withanolide B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like singlet oxygen and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can lead to the formation of more potent anticancer agents .
Wissenschaftliche Forschungsanwendungen
Withanolide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal lactones and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its biosynthetic pathways.
Medicine: Explored for its potential in treating cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Withanolide B is often compared with other withanolides such as withaferin A, withanolide A, and withanone. While all these compounds share a similar steroidal lactone structure, this compound is unique in its specific biological activities and potency . For example, withaferin A is known for its strong anticancer properties, whereas withanolide A is noted for its neuroprotective effects .
List of Similar Compounds
- Withaferin A
- Withanolide A
- Withanone
- Withasomine
- Cuseohygrine
- Anahygrine
This compound stands out due to its balanced profile of anti-inflammatory, anticancer, and neuroprotective activities, making it a versatile compound for various scientific and medical applications.
Eigenschaften
IUPAC Name |
15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-14-13-20(32-25(30)15(14)2)16(3)17-8-9-18-22-19(10-12-26(17,18)4)27(5)21(29)7-6-11-28(27,31)24-23(22)33-24/h6-7,16-20,22-24,31H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVDTFJUUJBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Withanolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56973-41-2 | |
| Record name | Withanolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 - 265 °C | |
| Record name | Withanolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanisms of action can vary depending on the target, Withanolide B has been shown to interact with various proteins and signaling pathways. For instance, in silico studies suggest that this compound exhibits high binding affinity for the catalytic domain of Poly (ADP-ribose) polymerase-1 (PARP-1), potentially inhibiting its overactivation and subsequent neuronal cell death. [] Similarly, computational models suggest this compound could act as an antistress agent by stably associating with the active site of the nociceptin receptor. [] Additionally, research indicates this compound promotes osteogenic differentiation of human bone marrow mesenchymal stem cells via ERK1/2 and Wnt/β-catenin signaling pathways. [] Further research is needed to fully elucidate the specific interactions and downstream consequences of this compound on various targets.
A: this compound's structure has been determined through spectroscopic analyses, including IR, MS, and NMR (1D and 2D). [, ]
A: While specific studies on the material compatibility of this compound are limited in the provided research, its stability has been investigated in the context of formulation and analytical method development. One study explored the stability of this compound in Withania somnifera root extract during a pharmacokinetic study in rats, highlighting the need for careful method development and validation to ensure accurate quantification. []
ANone: The provided research does not focus on this compound's potential catalytic properties. Instead, the studies primarily investigate its biological activities and potential therapeutic applications.
A: Computational approaches play a crucial role in understanding this compound's interactions and predicting its potential as a therapeutic agent. For example, molecular docking simulations have been used to investigate its binding affinity to targets like PARP-1 [], human catechol-O-methyltransferase (COMT) [], and the nociceptin receptor []. These studies provide valuable insights into the potential mechanisms of action and guide the development of this compound as a potential therapeutic agent.
ANone: The provided research does not explicitly address SHE regulations specific to this compound. As a natural product with potential pharmaceutical applications, its development and manufacturing would need to adhere to relevant safety and regulatory guidelines.
A: Research on the PK/PD profile of this compound is currently limited. One study explored the pharmacokinetic properties of Withanoside B after intragastric administration in guinea pigs, but similar studies in humans are lacking. [] Further investigations, potentially using human intestinal epithelial cell models like Caco-2, are needed to thoroughly evaluate this compound's absorption, distribution, metabolism, excretion, and in vivo activity.
ANone: Several studies demonstrate the in vitro and in vivo efficacy of this compound in various contexts:
- In vitro: this compound inhibits PARP-1 activity, potentially offering neuroprotection. [] It also shows potential as a COMT inhibitor, which could enhance L-DOPA therapy for Parkinson's disease. [] Additionally, it promotes osteogenic differentiation in human bone marrow mesenchymal stem cells. []
ANone: The provided research does not offer insights into this compound resistance or cross-resistance mechanisms. Future studies could explore potential resistance development and its implications for long-term therapeutic use.
ANone: While considered a natural product, comprehensive toxicology studies on this compound are limited in the provided research. As with any potential therapeutic agent, thorough safety evaluations are crucial before clinical use.
ANone: The provided research does not delve into specific drug delivery or targeting strategies for this compound. This area presents an opportunity for future research to enhance its therapeutic efficacy and target specific tissues or cells.
ANone: The research papers do not mention specific biomarkers or diagnostics associated with this compound's efficacy or potential adverse effects. This is an area that warrants further investigation to personalize treatment strategies and monitor patient response.
ANone: Several analytical techniques are employed to characterize and quantify this compound:
- High-Performance Thin Layer Chromatography (HPTLC): This technique allows for the separation and quantification of this compound in Withania somnifera extracts. Researchers have developed and validated HPTLC methods for this purpose. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry, is widely used to analyze this compound in plant extracts and formulations. [, ]
- Ultra-High Performance Liquid Chromatography (UHPLC): This advanced chromatographic technique enables rapid and efficient separation of this compound and other withanolides, often coupled with photodiode array detection (PDA) or tandem mass spectrometry (MS/MS). [, ]
- Spectroscopic Techniques: Spectroscopic methods like IR, MS, and NMR (1D and 2D) are essential for structural elucidation and characterization of this compound. [, , ]
ANone: The provided research focuses primarily on this compound's biological activity and potential therapeutic applications, without addressing its environmental impact or degradation pathways. Further research is needed to assess its potential effects on the environment and develop strategies to mitigate any negative impacts.
A: Analytical methods, particularly chromatographic techniques like HPTLC and HPLC, employed for this compound analysis undergo rigorous validation procedures. Researchers typically evaluate various performance parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, , ] These validation steps ensure the reliability and reproducibility of the analytical data generated for this compound quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


